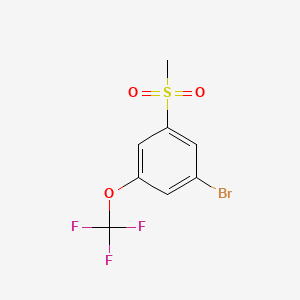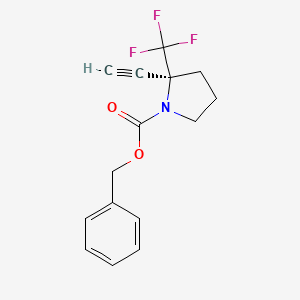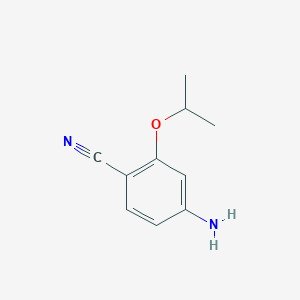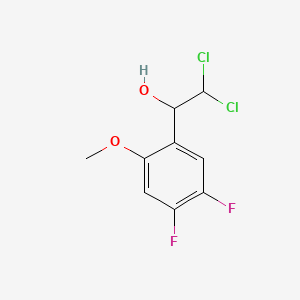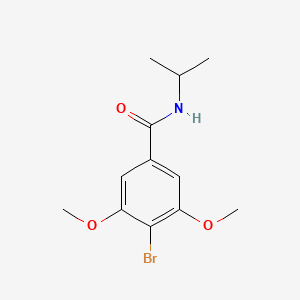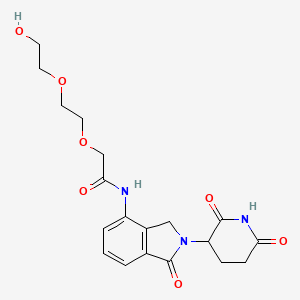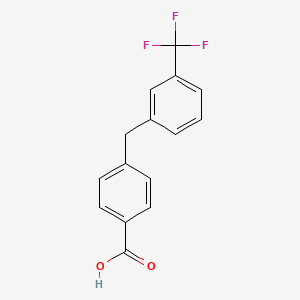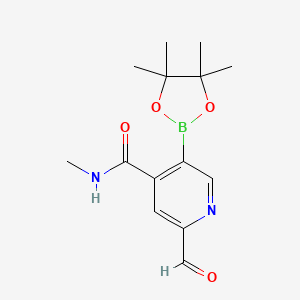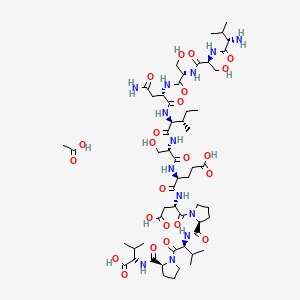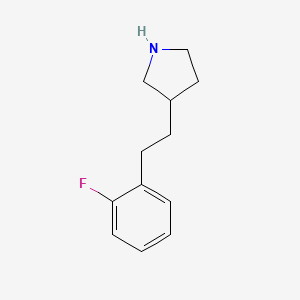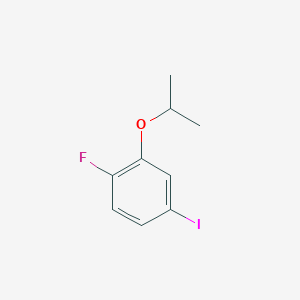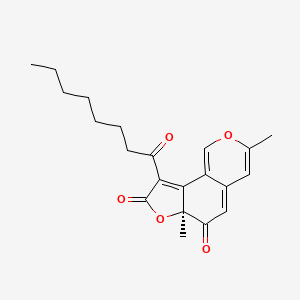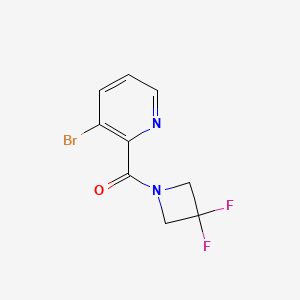
(3-Bromopyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromopyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone is a chemical compound that features a bromopyridine moiety and a difluoroazetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone typically involves the following steps:
Formation of the Bromopyridine Moiety: This can be achieved through bromination of pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Synthesis of the Difluoroazetidine Ring: The difluoroazetidine ring can be synthesized through a series of reactions starting from suitable precursors such as difluoroalkylamines.
Coupling Reaction: The final step involves coupling the bromopyridine moiety with the difluoroazetidine ring using a suitable coupling agent like palladium catalysts under inert atmosphere conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromopyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(3-Bromopyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Biological Studies: It is used in biological assays to study its effects on various biological targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Industrial Applications: It may be used in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The exact mechanism of action of (3-Bromopyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Chloropyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.
(3-Fluoropyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone: Similar structure but with a fluorine atom instead of bromine.
(3-Iodopyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (3-Bromopyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone lies in its specific combination of a bromopyridine moiety and a difluoroazetidine ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H7BrF2N2O |
|---|---|
Molekulargewicht |
277.07 g/mol |
IUPAC-Name |
(3-bromopyridin-2-yl)-(3,3-difluoroazetidin-1-yl)methanone |
InChI |
InChI=1S/C9H7BrF2N2O/c10-6-2-1-3-13-7(6)8(15)14-4-9(11,12)5-14/h1-3H,4-5H2 |
InChI-Schlüssel |
OURZVYXCGFHMEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C(=O)C2=C(C=CC=N2)Br)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


